molecular formula C17H20N4O4 B2489417 1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1448031-27-3

1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2489417
CAS No.: 1448031-27-3
M. Wt: 344.371
InChI Key: GJBFUWWSSSPEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine ring fused with a piperidine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Pyridine Moiety Attachment: The pyridine moiety can be attached through a nucleophilic substitution reaction, where the pyridine ring is introduced to the piperidine ring via a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce ketone or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace leaving groups with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the specific application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-oxo-3-(4-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a pyrazine ring instead of a pyridine ring.

    1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)benzimidazole-2,4(1H,3H)-dione: Similar structure but with a benzimidazole ring instead of a pyrimidine ring.

Uniqueness

1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[3-oxo-3-(4-pyridin-2-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-14-6-11-21(17(24)19-14)12-7-16(23)20-9-4-13(5-10-20)25-15-3-1-2-8-18-15/h1-3,6,8,11,13H,4-5,7,9-10,12H2,(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBFUWWSSSPEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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